molecular formula C16H12FN3O2 B4243494 N'-(4-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide

N'-(4-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide

Cat. No.: B4243494
M. Wt: 297.28 g/mol
InChI Key: JOAAGIWEYSMCBD-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide is an organic compound that features a cyanophenyl group and a fluorobenzyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyanophenylamine and 4-fluorobenzylamine.

    Formation of Intermediate: The two amines are reacted with ethyl chloroformate to form the corresponding carbamates.

    Coupling Reaction: The carbamates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product: The resulting intermediate is then hydrolyzed to yield N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps mentioned above.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or fluorobenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes within cells.

    Effects: Inducing changes in cellular functions, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-N’-(4-chlorobenzyl)ethanediamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-cyanophenyl)-N’-(4-methylbenzyl)ethanediamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

N-(4-cyanophenyl)-N’-(4-fluorobenzyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

N'-(4-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-5-1-12(2-6-13)10-19-15(21)16(22)20-14-7-3-11(9-18)4-8-14/h1-8H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAAGIWEYSMCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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